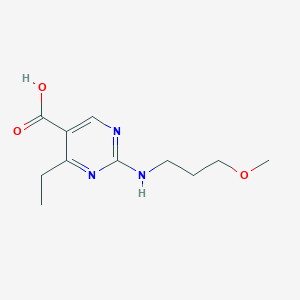
4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid” is a compound that is part of the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involving pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Applications De Recherche Scientifique
Anti-inflammatory Activities
- Field : Medical and Pharmaceutical Research
- Application : Pyrimidines have been found to exhibit anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : The anti-inflammatory effects of pyrimidines are studied through various in vitro and in vivo experiments .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Neuroprotective and Anti-neuroinflammatory Agents
- Field : Neurology and Pharmaceutical Research
- Application : Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Antioxidant Activities
- Field : Biochemistry
- Application : Pyrimidines display a range of pharmacological effects including antioxidants .
- Methods : The antioxidant activities of pyrimidines are studied through various in vitro and in vivo experiments .
- Results : Pyrimidines have been found to exhibit antioxidant effects .
Antiviral Activities
- Field : Virology and Pharmaceutical Research
- Application : Pyrimidines have been found to exhibit antiviral effects. They have shown relatively higher antiviral activity against Newcastle disease virus .
- Methods : The antiviral effects of pyrimidines are studied through various in vitro and in vivo experiments .
- Results : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .
Antifungal and Antiparasitic Activities
- Field : Medical and Pharmaceutical Research
- Application : Pyrimidines have been found to exhibit antifungal and antiparasitic effects .
- Methods : The antifungal and antiparasitic effects of pyrimidines are studied through various in vitro and in vivo experiments .
- Results : Pyrimidines have been found to exhibit antifungal and antiparasitic effects .
Inhibitor of Neurodegenerative Diseases
- Field : Neurology and Pharmaceutical Research
- Application : Pyrimidines have been found to inhibit the Ab42 amyloid formation in vitro, reducing the toxicity to human neurblastoma cells .
- Methods : The inhibitory effects of pyrimidines on neurodegenerative diseases are studied through various in vitro and in vivo experiments .
- Results : Pyrimidines have been found to inhibit the Ab42 amyloid formation in vitro, reducing the toxicity to human neurblastoma cells .
Orientations Futures
The future directions in the study of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
4-ethyl-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-9-8(10(15)16)7-13-11(14-9)12-5-4-6-17-2/h7H,3-6H2,1-2H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZURWDZALDFFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

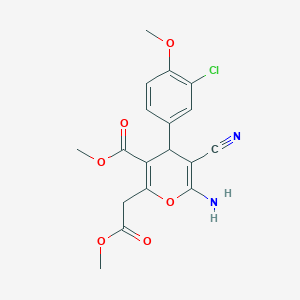
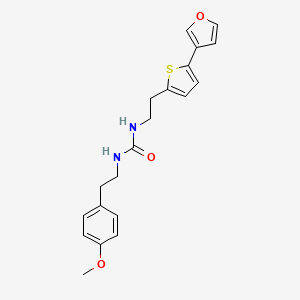

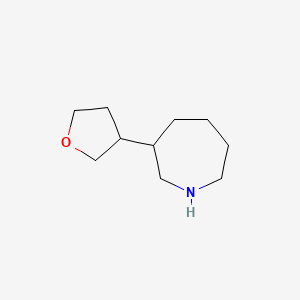
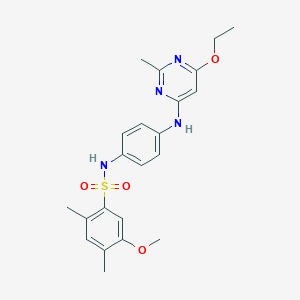
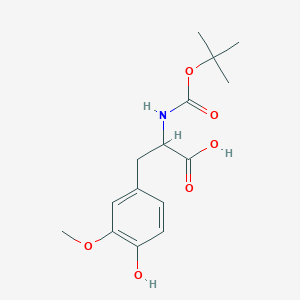
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
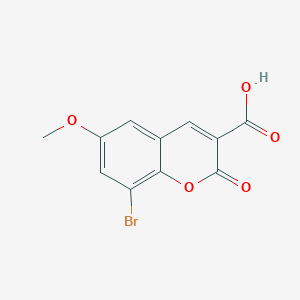
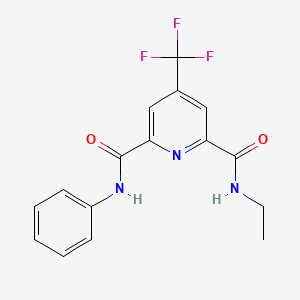
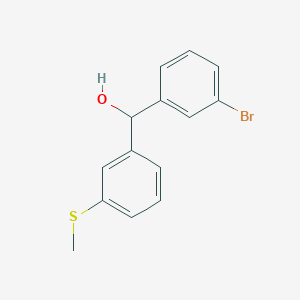
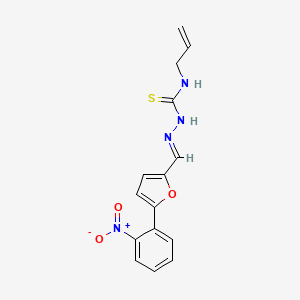
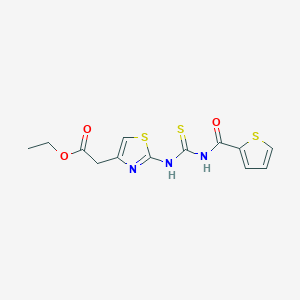
![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)
![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)